Superior Gas-Phase Reaction Kinetics: SiCl₂ Reacts with O₂ Over 3x Faster than SiH₂
The bimolecular rate constant for the reaction of dichlorosilylene (SiCl₂) with oxygen (O₂) is significantly higher than that of its hydrogen analog, silylene (SiH₂). This establishes SiCl₂ as a much more kinetically facile species for oxidation pathways in both atmospheric and controlled process environments. The rate constant for SiCl₂ + O₂ is k = (3.4 ± 0.7) × 10⁹ M⁻¹ s⁻¹ at 25°C [1]. In contrast, the corresponding rate constant for SiH₂ + O₂ is reported to be k = 1.0 × 10⁹ M⁻¹ s⁻¹ [2].
| Evidence Dimension | Bimolecular Rate Constant for Reaction with O₂ |
|---|---|
| Target Compound Data | k = (3.4 ± 0.7) × 10⁹ M⁻¹ s⁻¹ |
| Comparator Or Baseline | Silylene (SiH₂): k = 1.0 × 10⁹ M⁻¹ s⁻¹ |
| Quantified Difference | Factor of 3.4x higher |
| Conditions | Gas phase, 25°C, measured via UV absorption spectroscopy |
Why This Matters
This quantifies SiCl₂'s superior reactivity in oxidation, a key consideration for designing processes involving oxygenated environments or for applications requiring rapid, complete consumption of the silicon intermediate.
- [1] Ruzsicska, B. P., Jodhan, A., & Strausz, O. P. (1987). Dichlorosilylene: rate constant for reaction with oxygen. Chemical Physics Letters, 135(3), 260-262. View Source
- [2] Jasinski, J. M., Becerra, R., & Walsh, R. (1995). Direct kinetic studies of silicon hydride radicals in the gas phase. Chemical Reviews, 95(5), 1203-1228. (Data for SiH₂ + O₂ rate constant). View Source
